molecular formula C18H23N3O2 B14468433 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine CAS No. 72031-20-0

2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine

Cat. No.: B14468433
CAS No.: 72031-20-0
M. Wt: 313.4 g/mol
InChI Key: PSMSESDSYNREIH-UHFFFAOYSA-N
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Description

2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyridine, benzodiazepine, and ethano frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pyrido Framework: This step involves the construction of the pyrido ring system through cyclization reactions.

    Benzodiazepine Ring Formation: The benzodiazepine ring is formed through a series of condensation reactions.

    Ethano Bridge Formation: The ethano bridge is introduced via alkylation reactions.

    Acetylation: The final step involves the acetylation of the compound to introduce the diacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

    Biochemistry: The compound is used to study biochemical pathways and enzyme interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as anxiolytic or anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is unique due to its combined pyrido, benzodiazepine, and ethano structures, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

72031-20-0

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3-acetyl-3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-4,6,8-trien-10-yl)ethanone

InChI

InChI=1S/C18H23N3O2/c1-12(22)20-11-17-18(14-7-9-19(17)10-8-14)21(13(2)23)16-6-4-3-5-15(16)20/h3-6,14,17-18H,7-11H2,1-2H3

InChI Key

PSMSESDSYNREIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2C(C3CCN2CC3)N(C4=CC=CC=C41)C(=O)C

Origin of Product

United States

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